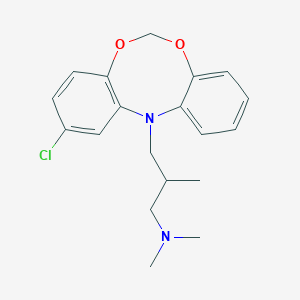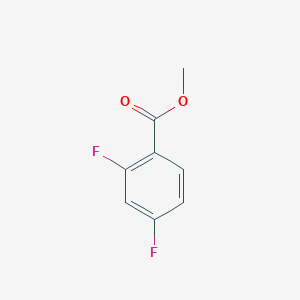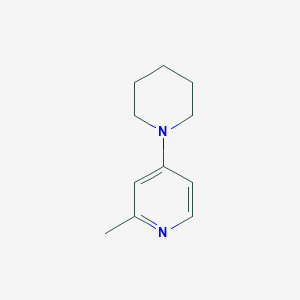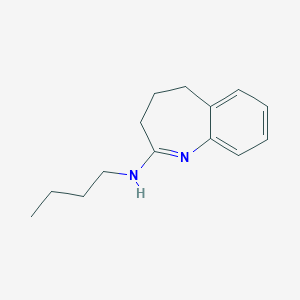
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride, also known as Metformin, is a widely used drug in the treatment of type 2 diabetes. It is an oral hypoglycemic agent that improves glucose tolerance and reduces insulin resistance. Metformin is a member of the biguanide class of drugs and is considered the first-line medication for the management of type 2 diabetes.
作用机制
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride works by reducing glucose production in the liver and improving insulin sensitivity in the peripheral tissues. It activates AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis. AMPK activation leads to the inhibition of gluconeogenesis and the stimulation of glucose uptake in the peripheral tissues. In addition, AMPK activation also leads to the inhibition of mTOR signaling, which is a key regulator of cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has been shown to have a variety of biochemical and physiological effects. It reduces fasting glucose levels and hemoglobin A1c levels in patients with type 2 diabetes. It also reduces insulin resistance and improves lipid metabolism. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
实验室实验的优点和局限性
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has several advantages for use in laboratory experiments. It is a well-established drug with a known mechanism of action and a good safety profile. It is also relatively inexpensive and widely available. However, there are some limitations to its use in laboratory experiments. It has a short half-life and requires multiple doses to achieve steady-state concentrations. In addition, its effects on cellular metabolism can be complex and may vary depending on the experimental conditions.
未来方向
There are several potential future directions for research on Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Finally, there is ongoing research on the development of new formulations of Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride that may improve its efficacy and reduce its side effects.
Conclusion:
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride is a widely used drug with a well-established mechanism of action and a good safety profile. It has been shown to have therapeutic potential in the treatment of various diseases, including type 2 diabetes, cancer, cardiovascular disease, and neurodegenerative disorders. While there are some limitations to its use in laboratory experiments, it remains an important tool for researchers studying cellular metabolism and disease pathophysiology.
合成方法
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride is synthesized by the reaction of guanidine with methylamine in the presence of thionyl chloride. The resulting product is then reacted with 2-phenylthiazolidine-4-carboxylic acid to form the final product, methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride.
科学研究应用
Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has been extensively studied for its potential therapeutic benefits in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has been shown to have anti-cancer properties by inhibiting cancer cell growth and inducing apoptosis. Methyl N,N'-alpha,epsilon-bis(2-phenylthiazolidine-4-carbonyl)-L-lysine, dihydrochloride has also been found to reduce the risk of cardiovascular disease by improving lipid metabolism and reducing inflammation. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
106086-24-2 |
|---|---|
分子式 |
C27H36Cl2N4O4S2 |
分子量 |
615.6 g/mol |
IUPAC 名称 |
methyl 2,6-bis[(2-phenyl-1,3-thiazolidin-3-ium-4-carbonyl)amino]hexanoate;dichloride |
InChI |
InChI=1S/C27H34N4O4S2.2ClH/c1-35-27(34)20(29-24(33)22-17-37-26(31-22)19-12-6-3-7-13-19)14-8-9-15-28-23(32)21-16-36-25(30-21)18-10-4-2-5-11-18;;/h2-7,10-13,20-22,25-26,30-31H,8-9,14-17H2,1H3,(H,28,32)(H,29,33);2*1H |
InChI 键 |
HAWHLWPQWHPMCO-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2)NC(=O)C3CSC([NH2+]3)C4=CC=CC=C4.[Cl-].[Cl-] |
规范 SMILES |
COC(=O)C(CCCCNC(=O)C1CSC([NH2+]1)C2=CC=CC=C2)NC(=O)C3CSC([NH2+]3)C4=CC=CC=C4.[Cl-].[Cl-] |
同义词 |
methyl 2,6-bis[(2-phenyl1-thia-3-azoniacyclopentane-4-carbonyl)amino]h exanoate dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






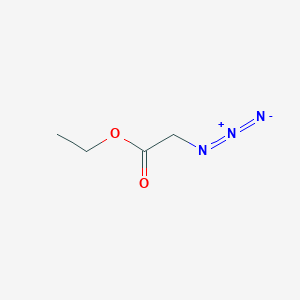
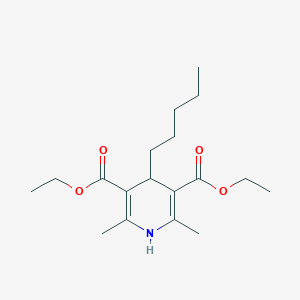


![2'-Phenyl-4,5-dihydro-[2,5']bioxazolyl](/img/structure/B35416.png)
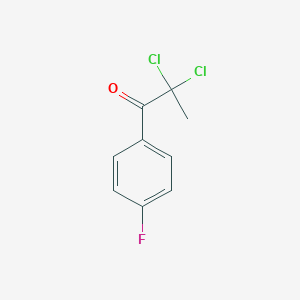
![4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile](/img/structure/B35426.png)
